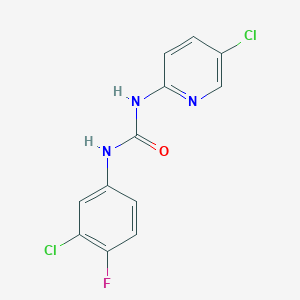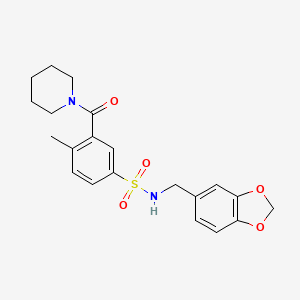![molecular formula C13H18N2O3S B5358106 N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5358106.png)
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide, also known as AMMSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. AMMSA belongs to the class of sulfonamide compounds and has been studied for its ability to modulate certain biological pathways.
Wirkmechanismus
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide works by inhibiting the activity of certain enzymes and proteins involved in biological pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting the activity of CAIX, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. In studies on inflammatory diseases, this compound has been shown to reduce inflammation and improve symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. In addition, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Synthesemethoden
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of N-allyl-3-aminopropionamide with 4-(methylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting certain biological pathways. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
3-[4-(methylsulfamoyl)phenyl]-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-10-15-13(16)9-6-11-4-7-12(8-5-11)19(17,18)14-2/h3-5,7-8,14H,1,6,9-10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKSEBBPPWORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)

![2-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5358048.png)
![4-(diethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5358052.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5358068.png)

![1-(2-methyl-4-pyridinyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-1,4-diazepane](/img/structure/B5358082.png)
![2-(4-chlorophenyl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5358088.png)
![methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate](/img/structure/B5358094.png)

![2-amino-4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5358110.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)